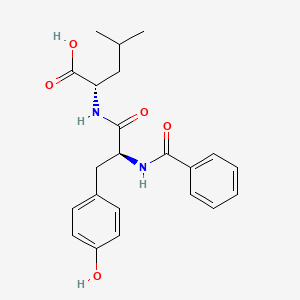

N-Benzoyl-L-tyrosyl-L-leucine

CAS No.: 78233-57-5

Cat. No.: VC19347657

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78233-57-5 |

|---|---|

| Molecular Formula | C22H26N2O5 |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 |

| Standard InChI Key | SYRZXWCSGDVFHB-OALUTQOASA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzoyl-L-tyrosyl-L-leucine consists of two amino acid residues—L-tyrosine and L-leucine—linked by a peptide bond, with a benzoyl group () attached to the tyrosine’s α-amino group. The tyrosine residue contributes a phenolic hydroxyl group, while leucine adds a hydrophobic isobutyl side chain. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 398.18 g/mol | |

| Density | 1.315 g/cm³ (analogous derivative) | |

| Boiling Point | 598.2°C (estimated) | |

| Melting Point | 163–167°C (analogous derivative) |

The benzoyl group enhances stability against enzymatic degradation, a feature critical for in vivo applications . Stereochemistry is preserved, with both amino acids in the L-configuration, ensuring compatibility with biological systems .

Synthesis and Purification

The synthesis of N-Benzoyl-L-tyrosyl-L-leucine typically employs solid-phase peptide synthesis (SPPS) methodologies. Key steps include:

-

Resin Activation: A Wang resin pre-loaded with Fmoc-protected leucine is used as the solid support.

-

Deprotection: Fmoc removal via piperidine treatment exposes the leucine’s α-amino group.

-

Coupling: Fmoc-tyrosine(Benzoyl)-OH is activated using HBTU/HOBt and coupled to the resin-bound leucine.

-

Benzoylation: The N-terminal tyrosine is benzoylated using benzoyl chloride in dimethylformamide (DMF).

-

Cleavage: Trifluoroacetic acid (TFA) liberates the peptide from the resin while removing side-chain protecting groups.

Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .

Biological Activity and Mechanism

mTOR Signaling Modulation

The leucine residue in N-Benzoyl-L-tyrosyl-L-leucine may influence mechanistic target of rapamycin complex 1 (mTORC1) signaling, a pathway critical for cell growth and metabolism. Leucine activates mTORC1 via Rag GTPase binding, promoting protein synthesis . While direct evidence for this compound’s role in mTOR regulation is limited, structural analogs demonstrate:

-

S6K1 Phosphorylation: Activation of ribosomal protein S6 kinase, a downstream mTOR effector .

-

BCAT/BCKDK Upregulation: Increased expression of branched-chain amino acid transaminase (BCAT) and kinase (BCKDK) in hypothalamic tissues .

Applications in Biochemical Research

Enzyme Substrate Analog

The compound serves as a substrate analog for proteases and peptidases. Its benzoyl group mimics natural acylated peptides, enabling studies on enzyme kinetics and inhibition. For instance, it may competitively inhibit chymotrypsin-like serine proteases due to its tyrosine residue .

Drug Delivery Systems

Peptides with benzoyl modifications exhibit enhanced membrane permeability. N-Benzoyl-L-tyrosyl-L-leucine’s hydrophobic leucine tail and aromatic benzoyl group could facilitate blood-brain barrier penetration, making it a candidate for neuroactive drug conjugates .

Structural Biology

Crystallization trials using this compound may reveal insights into peptide-receptor interactions. The benzoyl group’s planar structure could stabilize crystal lattices, aiding X-ray diffraction studies .

Interaction Studies and Binding Affinities

Limited data exist on N-Benzoyl-L-tyrosyl-L-leucine’s specific interactions, but related compounds provide clues:

Hypothalamic injection studies suggest interactions with melanocortin and oxytocin receptors, implicating roles in appetite regulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume